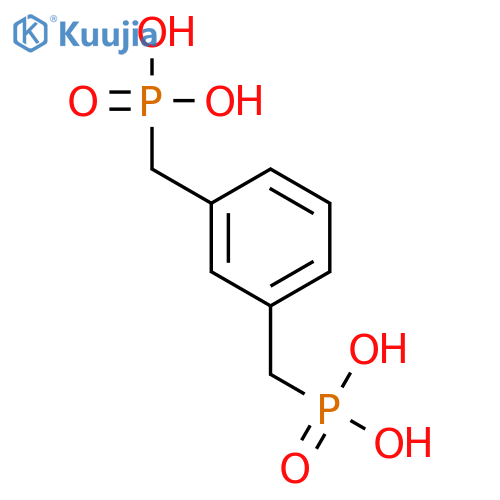Cas no 144052-40-4 (m-Xylylenediphosphonic Acid)
m-キシリレンジホスホン酸は、有機リン酸系キレート剤の一種であり、金属イオンとの強力なキレート作用を示すことが特徴です。特に、鉄やアルミニウムなどの多価金属イオンに対して高い選択性と安定性を有し、工業プロセスにおけるスケール抑制や金属表面処理分野で効果的に利用されます。分子構造中のメタ位のキシリレン基が立体障害を低減し、反応性を向上させるため、高温・高pH条件下でも優れた性能を発揮します。また、生分解性に配慮した設計が可能な点も環境適合性の観点から注目されています。

m-Xylylenediphosphonic Acid structure
商品名:m-Xylylenediphosphonic Acid
CAS番号:144052-40-4
MF:C8H12O6P2
メガワット:266.124804496765
MDL:MFCD22200402
CID:1317165
PubChem ID:253661074
m-Xylylenediphosphonic Acid 化学的及び物理的性質
名前と識別子
-
- [3-(phosphonomethyl)phenyl]methylphosphonic acid
- m-xylenediphosphonic acid
- meta-xylene diphosphonic acid
- 3-phosphonomethylbenzylphosphonic acid
- CHEMBL147362
- 1,3-phenylenebis(methylene)diphosphonic acid
- NSC725600
- CHEBI:347588
- 1,3-Bis(phosphonomethyl)benzene
- (3-Phosphonomethyl-benzyl)-phosphonic acid
- m-Xylylenediphosphonic Acid
- 3-((PHOSPHONOMETHYL)PHENYL))ETHYLPHOSPHONIC ACID
- m-Xylylenebisphosphonic acid
- BDBM50216711
- 3-[(Phosphonomethyl)phenyl]methylphosphonic acid
- [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
- NSC-725600
- {[3-(phosphonomethyl)phenyl]methyl}phosphonic acid
- SCHEMBL8040890
- CS-0373890
- AKOS017345024
- MFCD22200402
- X0076
- T71775
- Phosphonic acid, P,P'-[1,3-phenylenebis(methylene)]bis-
- (1,3-Phenylenebis(methylene))diphosphonic acid
- 144052-40-4
- DTXSID30598288
-
- MDL: MFCD22200402
- インチ: 1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
- InChIKey: PYWZCUXISXXGMI-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])C([H])([H])P(=O)(O[H])O[H])(=O)(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 266.01100
- どういたいしつりょう: 266.01091209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- PSA: 134.68000
- LogP: 1.04200
- 最大波長(λmax): 244(MeOH)(lit.)
m-Xylylenediphosphonic Acid セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3261 8/PG III
- 危険レベル:8
- 包装グループ:III
m-Xylylenediphosphonic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0076-200MG |
m-Xylylenediphosphonic Acid |
144052-40-4 | >97.0%(T)(HPLC) | 200mg |
¥265.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X0076-200mg |
m-Xylylenediphosphonic Acid |
144052-40-4 | 97.0%(LC&T) | 200mg |
¥295.0 | 2022-06-10 | |
| TRC | X750968-2.5mg |
m-Xylylenediphosphonic Acid |
144052-40-4 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | X867925-200mg |
m-Xylylenediphosphonic Acid |
144052-40-4 | ≥97% | 200mg |
¥316.80 | 2022-09-28 | |
| Aaron | AR00AR54-250mg |
m-Xylylenediphosphonic acid |
144052-40-4 | 95% | 250mg |
$47.00 | 2025-01-23 | |
| abcr | AB471311-1g |
3-[(Phosphonomethyl)phenyl]methylphosphonic acid, 97%; . |
144052-40-4 | 97% | 1g |
€287.40 | 2025-02-14 | |
| A2B Chem LLC | AF00636-1g |
M-Xylylenediphosphonic acid |
144052-40-4 | >97.0%(T)(HPLC) | 1g |
$138.00 | 2024-04-20 | |
| 1PlusChem | 1P00AQWS-100mg |
m-Xylylenediphosphonic Acid |
144052-40-4 | 95%;RG | 100mg |
$40.00 | 2024-06-20 | |
| 1PlusChem | 1P00AQWS-250mg |
m-Xylylenediphosphonic Acid |
144052-40-4 | 99%;RG | 250mg |
$66.00 | 2024-06-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X0076-1g |
m-Xylylenediphosphonic Acid |
144052-40-4 | 97.0%(LC&T) | 1g |
¥1210.0 | 2022-06-10 |
m-Xylylenediphosphonic Acid 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
144052-40-4 (m-Xylylenediphosphonic Acid) 関連製品
- 13081-74-8(Phosphonic acid,P-[(4-methylphenyl)methyl]-)
- 6881-57-8(Benzylphosphonic acid)
- 18896-56-5(2-Methylbenzylphosphonicacid)
- 18945-65-8(3-Methylbenzylphosphonic acid)
- 42104-58-5(2-(Phosphonomethyl)phenylmethylphosphonic Acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
